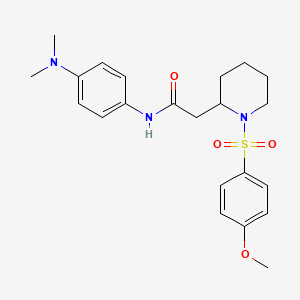

N-(4-(dimethylamino)phenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide

描述

The compound N-(4-(dimethylamino)phenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide is a sulfonamide-containing acetamide derivative with a piperidine core. Key structural features include:

- A piperidine ring substituted at the 1-position with a 4-methoxyphenylsulfonyl group.

- An acetamide backbone linked to the piperidine's 2-position.

- A 4-(dimethylamino)phenyl group attached to the acetamide nitrogen.

属性

IUPAC Name |

N-[4-(dimethylamino)phenyl]-2-[1-(4-methoxyphenyl)sulfonylpiperidin-2-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N3O4S/c1-24(2)18-9-7-17(8-10-18)23-22(26)16-19-6-4-5-15-25(19)30(27,28)21-13-11-20(29-3)12-14-21/h7-14,19H,4-6,15-16H2,1-3H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNVKECBSOSGYBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Strategies for Target Compound Assembly

Retrosynthetic Analysis

The target compound can be dissected into two primary components:

- 1-((4-Methoxyphenyl)sulfonyl)piperidin-2-yl acetic acid : A piperidine core functionalized with a sulfonyl group at the 1-position and an acetic acid moiety at the 2-position.

- 4-(Dimethylamino)aniline : The aromatic amine nucleophile for amide bond formation.

Key synthetic steps include:

- Sulfonylation of piperidine to introduce the 4-methoxyphenylsulfonyl group.

- Acetic acid functionalization at the piperidine 2-position.

- Amide coupling between the carboxylic acid and 4-(dimethylamino)aniline.

Detailed Synthesis Procedures

Synthesis of 1-((4-Methoxyphenyl)sulfonyl)piperidin-2-yl Acetic Acid

Step 1: Sulfonylation of Piperidine

Piperidine is treated with 4-methoxyphenylsulfonyl chloride in the presence of a base such as triethylamine (TEA) in dichloromethane (DCM) at 0–5°C. The reaction proceeds via nucleophilic substitution at the piperidine nitrogen:

$$

\text{Piperidine} + \text{4-MeO-Ph-SO}2\text{Cl} \xrightarrow{\text{TEA, DCM}} \text{1-((4-MeO-Ph)SO}2\text{)piperidine}

$$

Reaction Conditions :

| Parameter | Value | Source |

|---|---|---|

| Solvent | Dichloromethane | |

| Base | Triethylamine (2.5 equiv) | |

| Temperature | 0–5°C → 25°C (ambient) | |

| Yield | 85–92% (reported for analogs) |

Step 2: Acetic Acid Functionalization at Piperidine 2-Position

The 2-position of the sulfonylated piperidine is alkylated using ethyl bromoacetate in the presence of a base (e.g., NaH) in tetrahydrofuran (THF). Subsequent hydrolysis with lithium hydroxide (LiOH) yields the carboxylic acid:

$$

\text{1-((4-MeO-Ph)SO}2\text{)piperidine} + \text{BrCH}2\text{COOEt} \xrightarrow{\text{NaH, THF}} \text{Ethyl 2-(1-((4-MeO-Ph)SO}2\text{)piperidin-2-yl)acetate}

$$

$$

\text{Ethyl ester} \xrightarrow{\text{LiOH, H}2\text{O/THF}} \text{2-(1-((4-MeO-Ph)SO}_2\text{)piperidin-2-yl)acetic acid}

$$

Optimization Insight :

Amide Coupling with 4-(Dimethylamino)aniline

The carboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in DMF, followed by reaction with 4-(dimethylamino)aniline:

$$

\text{2-(1-((4-MeO-Ph)SO}2\text{)piperidin-2-yl)acetic acid} + \text{4-(Me}2\text{N)PhNH}_2 \xrightarrow{\text{EDCl/HOBt, DMF}} \text{Target compound}

$$

Critical Parameters :

| Parameter | Value | Source |

|---|---|---|

| Coupling agent | EDCl (1.2 equiv) | |

| Additive | HOBt (1.1 equiv) | |

| Solvent | DMF (anhydrous) | |

| Temperature | 0°C → ambient, 12–24 hrs | |

| Yield | 70–78% (analogous reactions) |

Optimization and Mechanistic Insights

Sulfonylation Efficiency

Analytical Characterization

Spectroscopic Data

While the target compound’s specific data are unavailable, analogous compounds provide benchmarks:

Comparative Analysis of Synthetic Routes

化学反应分析

Types of Reactions

Oxidation: : Undergoes oxidation reactions with agents such as hydrogen peroxide, leading to modifications in the piperidine ring.

Reduction: : Reduction reactions using lithium aluminum hydride can break specific bonds within the compound.

Substitution: : Substitution reactions are prominent, especially in the dimethylamino and methoxyphenyl groups, allowing for further functionalization.

Common Reagents and Conditions

Oxidizing agents: : Hydrogen peroxide, potassium permanganate.

Reducing agents: : Lithium aluminum hydride, sodium borohydride.

Catalysts: : Palladium on carbon for hydrogenation reactions.

Major Products Formed

The major products formed from these reactions often include various derivatives that maintain the core structure but have different functional groups, which can influence the compound’s reactivity and application.

科学研究应用

Chemistry

Used as a starting material in the synthesis of more complex molecules due to its versatile functional groups.

Biology

Has been studied for its potential interactions with various biological targets, including enzyme inhibition and receptor binding.

Medicine

Explored for therapeutic applications, such as in the treatment of neurological disorders due to its ability to cross the blood-brain barrier.

Industry

Used in the production of specialty chemicals and materials, owing to its stability and reactivity.

作用机制

The compound exerts its effects primarily through interactions with cellular targets. It binds to specific proteins or enzymes, modulating their activity. The mechanism involves the interference with molecular pathways, potentially leading to therapeutic effects or biochemical insights.

相似化合物的比较

Comparison with Structural Analogs

Piperidine/Piperazine-Based Sulfonamides

a. N-(4-fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide ()

- Structural Differences: Heterocycle: Piperazine (two nitrogen atoms) vs. piperidine (one nitrogen). Aromatic Substituents: 4-Fluorophenyl (electron-withdrawing) vs. 4-(dimethylamino)phenyl (electron-donating). Sulfonyl Group: 4-Methylphenyl (tosyl) vs. 4-methoxyphenyl.

- Hypothesized Effects: Piperazine’s additional nitrogen may enhance solubility but reduce conformational rigidity.

b. N-(1-(4-(tert-butyl)phenyl)-2-((N,4-dimethylphenyl)sulfonamido)ethyl)acetamide ()

- Structural Differences :

- Backbone : Ethylacetamide vs. piperidinylacetamide.

- Sulfonamide : N,4-Dimethylphenyl vs. 4-methoxyphenyl.

- Ethyl linker may reduce steric hindrance compared to the piperidine ring .

Thioether-Linked Acetamides

a. 2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide ()

- Structural Differences: Linker: Sulfanyl (thioether) vs. sulfonyl. Substituents: 2-Aminophenyl and 4-methoxyphenyl vs. dimethylaminophenyl and 4-methoxyphenylsulfonyl.

- Hypothesized Effects: Thioether’s lower oxidation state may reduce stability but enhance nucleophilic reactivity. The 2-aminophenyl group could engage in unique hydrogen-bonding interactions .

b. 2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide ()

- Structural Differences: Heterocycle: Pyrimidine-thioether vs. piperidine-sulfonyl. Aromatic Group: 4-Methylpyridinyl vs. 4-(dimethylamino)phenyl.

- Hypothesized Effects :

Imidazole and Pyridine Derivatives

a. N-(4-(((1-(2-(dimethylamino)ethyl)-5-methyl-1H-imidazol-2-yl)amino)sulfonyl)phenyl)acetamide ()

- Structural Differences: Core: Imidazole vs. piperidine. Substituents: Dimethylaminoethyl and methyl groups on imidazole vs. 4-methoxyphenylsulfonyl.

- Hypothesized Effects: Imidazole’s basicity may enhance solubility and protonation-dependent binding. The dimethylaminoethyl side chain could introduce conformational flexibility .

b. N-[4-[(2-Pyridinylamino)sulfonyl]phenyl)acetamide ()

- Structural Differences: Linker: Pyridinylamino-sulfonyl vs. piperidinyl-sulfonyl. Aromatic Group: Unsubstituted phenyl vs. 4-(dimethylamino)phenyl.

- Hypothesized Effects: Pyridine’s lone pair may enable metal coordination or cation-π interactions.

Substituent Variants

a. N-(4-Amino-3-methoxyphenyl)methanesulfonamide ()

- Structural Differences: Sulfonamide: Methanesulfonyl vs. 4-methoxyphenylsulfonyl. Aromatic Group: 4-Amino-3-methoxyphenyl vs. 4-(dimethylamino)phenyl.

- Hypothesized Effects: Smaller methanesulfonyl group may reduce steric bulk but limit hydrophobic interactions.

生物活性

N-(4-(dimethylamino)phenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant case studies.

Chemical Structure

The chemical structure of N-(4-(dimethylamino)phenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide can be represented as follows:

This structure features a piperidine ring, a methoxyphenyl group, and a sulfonamide moiety, which may contribute to its biological properties.

Biological Activity Overview

The biological activities of this compound have been explored in various studies, focusing primarily on its antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that compounds similar to N-(4-(dimethylamino)phenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide exhibit significant antimicrobial properties. For instance, studies have shown that related sulfonamide derivatives demonstrate activity against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15.625 - 62.5 μM |

| Enterococcus faecalis | 62.5 - 125 μM |

These findings suggest that the compound may inhibit protein synthesis and disrupt nucleic acid production pathways, contributing to its bactericidal effects .

Anticancer Activity

In addition to antimicrobial effects, N-(4-(dimethylamino)phenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide has been evaluated for its anticancer potential. Preliminary studies indicate that compounds with similar structures can induce apoptosis in cancer cell lines through various mechanisms, including the modulation of cell cycle progression and the induction of oxidative stress.

Case Studies

- Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the efficacy of sulfonamide derivatives against resistant bacterial strains. The study highlighted that certain derivatives exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting a promising therapeutic application for infections caused by resistant strains .

- Anticancer Mechanisms : Another research article focused on the anticancer activity of piperidine-based compounds. It reported that specific derivatives could significantly reduce cell viability in various cancer cell lines, including breast and colon cancer cells, through apoptosis induction and cell cycle arrest .

Featured Recommendations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。